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Compound of Interest

Compound Name:
2-[2-(1h-Pyrazol-1-

yl)ethyl]piperidine

CAS No.: 1052680-10-0

Cat. No.: B1290089

Get Quote

Executive Summary & Structural Context
The molecule 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (CAS: 329775-73-1) presents a unique

analytical challenge due to the coexistence of a saturated, basic heterocycle (piperidine) and

an aromatic, electron-rich heterocycle (pyrazole) linked by a flexible ethylene chain.[1]

Correct elucidation is critical to rule out common synthetic isomers, specifically:

Regioisomerism:

-alkylation (desired) vs.

-alkylation (tautomerically equivalent in unsubstituted pyrazole but distinct in substituted
analogs) or

-alkylation (rare but possible).[1]

Connectivity: Confirming the ethyl linker attaches to the Piperidine
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position, not the Piperidine Nitrogen (

).

Target Molecule Specifications
Formula:

Exact Mass: 179.1422 Da[1]

Key Features: Chiral center at Piperidine

; Secondary amine (

); Aromatic Pyrazole system.

Synthetic Causality & Impurity Profiling
To interpret analytical data accurately, one must understand the genesis of the sample. The

most common synthetic route involves the nucleophilic attack of pyrazole on a 2-(2-

haloethyl)piperidine derivative (often N-protected).[1]

Pathway Logic (DOT Visualization)
The following diagram illustrates the synthetic logic and potential isomeric pitfalls that the

elucidation must resolve.
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Figure 1: Synthetic pathway and potential isomeric impurities requiring discrimination.

Mass Spectrometry: Fragmentation Logic
High-Resolution Mass Spectrometry (HRMS) provides the first line of evidence.[1]

Protocol 1: ESI-QTOF Analysis[1]
Method: Positive Mode Electrospray Ionization (ESI+).

Expected [M+H]+: 180.1495 m/z.

Diagnostic Fragmentation Pathway: Unlike simple aliphatics, this molecule exhibits a "charge-

remote" fragmentation pattern and alpha-cleavage driven by the piperidine nitrogen.[1]

Fragment Ion (m/z) Proposed Structure Mechanistic Origin

180.15 Parent Ion

96.08

McLafferty-like rearrangement

or

-cleavage at the ethyl linker,

retaining the piperidine ring.[1]

This confirms the piperidine is

intact and substituted at

.

81.04

Pyrazole cation. Cleavage of

the ethyl-pyrazole bond.[1]

Presence confirms the N-ethyl

bond is weaker than the

aromatic ring bonds.[1]

84.08

Tetrahydropyridine.

Characteristic of piperidine ring

fragmentation.

NMR Spectroscopy: The Definitive Proof
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Nuclear Magnetic Resonance (NMR) is the primary tool for regiochemical assignment.

1H NMR Assignment Strategy (Solvent: )
The spectrum will display three distinct zones: Aromatic (Pyrazole), Linker (Ethyl), and Aliphatic

(Piperidine).

Critical Assignment Table:
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Position
Shift (

ppm)
Multiplicity Integration

Diagnostic
Logic

Py-H3 7.50 - 7.55 Doublet (J~2Hz) 1H

Deshielded by

adjacent

Nitrogen (

).[1]

Py-H5 7.35 - 7.40 Doublet (J~2Hz) 1H

Deshielded by

(attachment

point).[1]

Py-H4 6.20 - 6.25 Triplet/dd 1H

Shielded position

on the aromatic

ring.[1]

Linker 4.15 - 4.25 Triplet 2H

Key Signal:

Downfield shift

proves

attachment to

Pyrazole

Nitrogen (

).[1] If attached

to Carbon, this

would be ~2.5-

3.0 ppm.[1][2]

Pip-C2-H 2.60 - 2.80 Multiplet 1H

Diagnostic for

substitution at

position 2.[1]

Linker 1.90 - 2.10 Multiplet 2H

Connects linker

to the piperidine

ring.[1]

Pip-NH ~1.5 - 2.0 Broad Singlet 1H Exchangeable

with
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.[1]

Pip-Ring 1.10 - 1.80 Multiplets 6H

Remaining ring

methylene

protons.[1]

2D NMR Correlation Workflow
To rigorously prove connectivity, run the following sequence.

Step-by-Step Elucidation Logic:

COSY (Correlation Spectroscopy):

Trace the spin system from Py-H4

Py-H3/H5.[1]

Trace the continuous chain: Linker

Linker

Pip-C2-H

Pip-C3...[1]

Validation: This confirms the ethyl chain is unbroken and attached to the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence):

Assign carbons to protons.[1]

Critical Check: The carbon attached to the Linker

protons (4.2 ppm) should resonate at ~50 ppm (N-CH2), confirming N-alkylation.

HMBC (Heteronuclear Multiple Bond Coherence) - The "Golden Standard":

Look for a correlation between Linker
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protons and Py-C3/Py-C5.[1]

Look for a correlation between Linker

protons and Pip-C2/Pip-C3.[1]

Regiochemistry Proof: A correlation from Py-H5 to the Linker

carbon confirms N1 substitution.[1]

15N-HMBC (Optional but Authoritative)
If distinguishing between N1 and N2 alkylation is ambiguous (e.g., in substituted pyrazoles),

-HMBC is required.

Target: The alkylated Nitrogen (

) will show a significant upfield shift (~ -150 to -170 ppm relative to nitromethane) compared
to the pyridine-like Nitrogen (

, ~ -70 ppm).[1]

Observation: A strong cross-peak between Linker

protons and a nitrogen at ~ -160 ppm confirms

-alkylation.[1]

Stereochemical Analysis
The Piperidine

carbon is a chiral center.[1] Synthetic samples are typically racemic (

) unless asymmetric synthesis or chiral resolution was performed.

Protocol: Chiral Purity Determination
Do not assume enantiopurity.[1]

Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).[1]
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Column: Polysaccharide-based stationary phase (e.g., Chiralpak AD-H or OD-H).[1]

Mobile Phase:

/ Methanol + 0.1% Diethylamine (DEA).[1]

Detection: UV at 254 nm (Pyrazole absorption).

Result: Racemate will appear as two peaks with 1:1 integration.

Comprehensive Elucidation Workflow Diagram
The following Graphviz diagram summarizes the decision tree for validating the structure.
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Unknown Sample
Candidate: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
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Figure 2: Step-by-step structural validation decision tree.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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